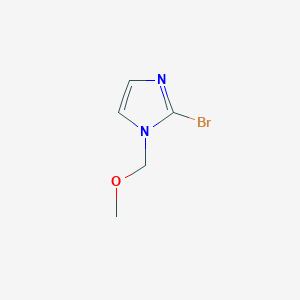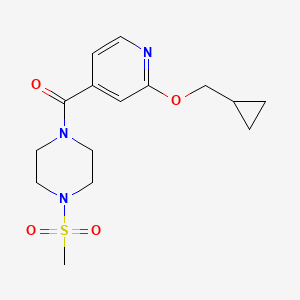
3-Cyclohexyloxyaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyloxyaniline;hydrochloride is a chemical compound with the CAS Number: 2375262-47-6 . It has a molecular weight of 227.73 . The IUPAC name for this compound is 3-(cyclohexyloxy)aniline hydrochloride . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of 3-Cyclohexyloxyaniline;hydrochloride might involve complex organic reactions. Retrosynthesis, a method used in organic chemistry to plan the synthesis of complex molecules, could be a useful approach . This involves breaking down complex molecules into simpler ones and then synthesizing the target molecule from the simpler ones .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various methods such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics . These methods can provide insights into the structure and properties of the molecule.Chemical Reactions Analysis
The chemical reactions involving 3-Cyclohexyloxyaniline;hydrochloride would depend on its chemical structure and the conditions under which the reactions are carried out. Various types of chemical reactions could be involved, such as oxidation-reduction (redox) reactions, dissolution and precipitation, precipitation reactions, double replacement reactions, and single replacement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Cyclohexyloxyaniline;hydrochloride include its molecular weight, physical form (powder), and storage temperature (room temperature) . Unfortunately, more detailed information about its physical and chemical properties wasn’t available in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Hydrogenation Processes
Research has highlighted the efficacy of catalysts in the selective hydrogenation of phenol and its derivatives to key intermediates like cyclohexanone, which is crucial in the chemical industry for polyamide production. A study by Wang et al. (2011) introduced a palladium nanoparticle supported on mesoporous graphitic carbon nitride, exhibiting high activity and selectivity for cyclohexanone under mild conditions, marking a significant advancement in catalytic hydrogenation technologies (Wang et al., 2011).
Photothermal Cancer Therapy
Zheng et al. (2016) developed multifunctional carbon dots from a hydrophobic cyanine dye, which exhibit strong near-infrared fluorescence and high photothermal conversion efficiency. This innovation leverages the unique properties of the starting materials for effective cancer imaging and therapy, demonstrating the diverse applications of cyclohexane derivatives in nanomedicine (Zheng et al., 2016).
Material Science
Multiwall Carbon Nanotubes (MWCNTs)
The synthesis and purification of MWCNTs using cyclohexanol as a carbon precursor have been explored due to its potential to reduce amorphous carbon formation and improve purity. Shirazi et al. (2011) highlighted that cyclohexanol aids in obtaining high-purity MWCNTs, a critical factor for various applications in electronics and materials science (Shirazi et al., 2011).
Synthetic Organic Chemistry
Ionic Transfer Reactions
Walker and Oestreich (2019) discussed the use of cyclohexadiene-based surrogates in ionic transfer reactions, showcasing the versatility of cyclohexene derivatives in facilitating complex chemical transformations. This research contributes to the development of novel methodologies in synthetic organic chemistry (Walker & Oestreich, 2019).
Zukünftige Richtungen
The future directions in the field of synthetic chemistry, which includes the study of compounds like 3-Cyclohexyloxyaniline;hydrochloride, involve improving synthetic efficiencies, making processes more environmentally friendly, and developing new methods for the preparation of complex molecules . The field continues to face many challenges, but also has unlimited room for creativity .
Wirkmechanismus
Target of Action
It’s structurally similar compound, 3-cyclohexyl-l-alanine, is known to interact with the zinc finger y-chromosomal protein in humans .
Biochemical Pathways
Biochemical pathways are complex networks of reactions regulated by enzymes and other proteins, and the impact of this compound on these pathways requires further investigation .
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of this compound .
Eigenschaften
IUPAC Name |
3-cyclohexyloxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11;/h4-5,8-9,11H,1-3,6-7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBORQBTHAFYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyloxyaniline;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2947012.png)





![(E)-ethyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2947024.png)
![N,N-diethyl-4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2947025.png)
